5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
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Overview
Description
5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound that features both indole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can alter the functional groups present in the compound.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of organic semiconductors and other functional materials.
Mechanism of Action
The mechanism of action of 5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-amines: These compounds share the indole moiety and have similar biological activities.
7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a]Pyrimidine-6-Carbonitrile: These compounds also feature the indole structure and are used in similar applications.
Uniqueness
5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is unique due to its combination of indole and isoquinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-indol-1-yl-4,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C20H20N2O2/c1-13-18-15(11-17-19(13)24-12-23-17)7-9-21(2)20(18)22-10-8-14-5-3-4-6-16(14)22/h3-6,8,10-11,20H,7,9,12H2,1-2H3 |
InChI Key |
BOVMWYXULVNIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(CCC2=CC3=C1OCO3)C)N4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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